molecular formula C12H17ClN2O3 B1602055 Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride CAS No. 51030-44-5

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride

Cat. No. B1602055
CAS RN: 51030-44-5
M. Wt: 272.73 g/mol
InChI Key: SQITXEFBQKZHGW-UHFFFAOYSA-N
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Description

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. This compound is commonly used as a reagent in organic synthesis, and it has also been found to have various biochemical and physiological effects.

Scientific Research Applications

Amidination of Biological Membranes

Research by Whiteley and Berg (1974) explored the amidination of the outer and inner surfaces of human erythrocyte membranes using a novel imidoester related to Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride. This study provided insights into the distribution of reactive amino groups across cell membranes, contributing to our understanding of membrane protein and lipid organization Whiteley & Berg, 1974.

Synthesis of Pyrazines

Keir, Maclennan, and Wood (1978) demonstrated the use of Ethyl ethoxycarbonylacetimidate (a compound related to Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride) in the synthesis of pyrazines, showcasing the versatility of this chemical in organic synthesis Keir, Maclennan, & Wood, 1978.

Construction of C–S Bonds Using CO2

Gao et al. (2015) reported on the acetate-based ionic liquids-catalyzed synthesis of benzothiazoles via cyclization of 2-aminothiophenols with CO2 and hydrosilane, highlighting an environmentally friendly approach to constructing C–S bonds, a methodology that could benefit from the reactivity of Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride Gao et al., 2015.

Synthesis of New Ureido Sugars

Piekarska-Bartoszewicz and Tcmeriusz (1993) used amino acid esters in reaction with a derivative closely related to Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride to obtain new ureido sugars, expanding the toolbox for synthesizing complex sugar derivatives Piekarska-Bartoszewicz & Tcmeriusz, 1993.

properties

IUPAC Name

ethyl 2-(phenylmethoxycarbonylamino)ethanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c1-2-16-11(13)8-14-12(15)17-9-10-6-4-3-5-7-10;/h3-7,13H,2,8-9H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQITXEFBQKZHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CNC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574451
Record name Ethyl 2-{[(benzyloxy)carbonyl]amino}ethanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride

CAS RN

51030-44-5
Record name Ethyl 2-{[(benzyloxy)carbonyl]amino}ethanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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